molecular formula C11H7ClN2O B11887456 3-chloro-9H-pyrido[2,3-b]indol-5-ol

3-chloro-9H-pyrido[2,3-b]indol-5-ol

Cat. No.: B11887456
M. Wt: 218.64 g/mol
InChI Key: IPMVGOGOUYUZFI-UHFFFAOYSA-N
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Description

3-chloro-9H-pyrido[2,3-b]indol-5-ol is a heterocyclic compound that belongs to the indole family. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with a chlorine atom at the 3-position and a hydroxyl group at the 5-position. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-9H-pyrido[2,3-b]indol-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by chlorination and hydroxylation steps. For instance, the synthesis may begin with the formation of an indole intermediate, which is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride. The final hydroxylation step can be achieved using oxidizing agents such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-chloro-9H-pyrido[2,3-b]indol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Scientific Research Applications

3-chloro-9H-pyrido[2,3-b]indol-5-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-chloro-9H-pyrido[2,3-b]indol-5-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and biological properties. Its combination of a chlorine atom and a hydroxyl group in the indole framework makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

3-chloro-9H-pyrido[2,3-b]indol-5-ol

InChI

InChI=1S/C11H7ClN2O/c12-6-4-7-10-8(2-1-3-9(10)15)14-11(7)13-5-6/h1-5,15H,(H,13,14)

InChI Key

IPMVGOGOUYUZFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C3=C(N2)N=CC(=C3)Cl

Origin of Product

United States

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